
Bufrolin
Vue d'ensemble
Description
Le Bufrolin est un composé synthétique connu pour son activité puissante en tant qu'agoniste du récepteur couplé aux protéines G 35 (GPR35). Il est structurellement apparenté au cromoglycate, un inhibiteur de la libération d'histamine bien connu. Le this compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte des réactions allergiques et de l'inflammation .
Méthodes De Préparation
Le Bufrolin peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de matières premières appropriées dans des conditions spécifiques pour obtenir le produit souhaité. La synthèse implique généralement l'utilisation de réactifs tels que des analogues du cromoglycate et d'autres intermédiaires chimiques. Les conditions de réaction, notamment la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le Bufrolin subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés .
Applications De Recherche Scientifique
Anti-Tumor Mechanisms
Bufrolin has demonstrated multiple anti-tumor mechanisms:
- Inhibition of Cell Migration and Invasion : this compound effectively inhibits the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis .
- Reversal of Multi-Drug Resistance : It shows promise in overcoming resistance to conventional chemotherapy agents, enhancing the efficacy of existing treatments .
- Induction of Apoptosis : this compound triggers programmed cell death in various cancer cell lines, including gastric, breast, and colon cancers .
- Inhibition of Angiogenesis : The compound has been shown to impede the formation of new blood vessels that tumors require for growth .
Research Findings and Case Studies
A comprehensive review of bufalin's application in cancer therapy highlighted several key studies:
- A study conducted by Shanghai University of Traditional Chinese Medicine demonstrated this compound's efficacy in reducing tumor size in animal models while elucidating its mechanism through various signaling pathways like PI3K-AKT and NF-κB .
- Research from China Medical University focused on the molecular pathways affected by this compound, providing insights into its role in apoptosis and cell cycle regulation .
- Shanghai Jiao Tong University developed a nanoparticle-based delivery system for this compound, significantly improving its targeting capabilities and reducing side effects on healthy tissues .
Anti-Allergic Properties
This compound has been identified as a potent agonist for GPR35, a receptor involved in immune responses:
- Research indicates that this compound can stabilize mast cells, thereby reducing allergic reactions by preventing degranulation and histamine release .
- The compound's anti-inflammatory properties make it a candidate for treating conditions like asthma and allergic rhinitis .
Comparative Data Table
The following table summarizes the applications, mechanisms, and research findings related to this compound:
Mécanisme D'action
Bufrolin exerts its effects by acting as a high potency agonist of GPR35. It promotes interactions between β-arrestin-2 and either human GPR35a or rat GPR35. This interaction leads to the activation of downstream signaling pathways that modulate immune responses and inflammation. The molecular targets and pathways involved include specific arginine residues within the GPR35 receptor, which are critical for this compound’s binding and activity .
Comparaison Avec Des Composés Similaires
Le Bufrolin est similaire à d'autres composés tels que le lodoxamide et le cromoglycate, qui sont également connus pour leurs propriétés anti-allergiques. Le this compound est unique en raison de sa haute puissance et de son activité équivalente sur le GPR35 humain et de rat. Cela en fait un outil précieux pour l'étude des voies liées au GPR35 et pour des applications thérapeutiques potentielles. D'autres composés similaires incluent le nedocromil sodique et le zaprinast, qui partagent certaines caractéristiques structurelles et activités biologiques avec le this compound .
Les propriétés uniques du this compound et sa large gamme d'applications en font un composé important dans la recherche scientifique et le développement thérapeutique potentiel.
Activité Biologique
Bufrolin, a compound recognized for its antiallergic properties, has garnered attention for its biological activity, particularly as an agonist of the G protein-coupled receptor GPR35. This article delves into the mechanisms of action, efficacy, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound, chemically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid, is classified as a mast cell stabilizer. Its primary function is to inhibit the release of mediators involved in allergic reactions. The compound exhibits significant agonistic activity towards GPR35, a receptor implicated in various physiological processes including inflammation and immune response modulation.
This compound's mechanism primarily involves its interaction with GPR35. Studies have shown that this compound acts as a high-potency agonist at this receptor, demonstrating an effective concentration (EC50) of approximately 2.9 nM in human models . This interaction triggers downstream signaling pathways that can modulate inflammatory responses:
- GPR35 Activation : Activation of GPR35 by this compound leads to the stimulation of pro-inflammatory cytokine production and immune cell movement .
- Mast Cell Stabilization : As a mast cell stabilizer, this compound inhibits the degranulation process in mast cells, thereby preventing the release of histamines and other inflammatory mediators during allergic reactions.
Efficacy and Comparative Analysis
The efficacy of this compound has been compared with other known mast cell stabilizers. The following table summarizes the potency of this compound alongside other agents:
Compound | EC50 (nM) | Mechanism | Notes |
---|---|---|---|
This compound | 2.9 | GPR35 Agonist | High potency |
Nedocromil | 1300 | GPR35 Agonist | Moderate potency |
Cromolyn Disodium | 2980 | GPR35 Agonist | Moderate potency |
Sodium Nivimedone | 1900 | GPR35 Agonist | Less potent than this compound |
Case Studies and Clinical Implications
Several studies have investigated the clinical implications of this compound in treating allergic conditions:
- Passive Cutaneous Anaphylaxis Model : In animal studies, this compound demonstrated significant effectiveness in inhibiting passive cutaneous anaphylaxis, a model for studying IgE-mediated allergies. This suggests potential utility in treating allergic reactions in humans .
- Asthma Management : Given its role as a mast cell stabilizer, this compound may offer therapeutic benefits in asthma management by reducing airway hyperresponsiveness and inflammation .
- Potential Side Effects : While this compound shows promise, further studies are necessary to evaluate long-term safety and any potential side effects associated with chronic use.
Propriétés
IUPAC Name |
6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIONBNDNFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203353 | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54867-56-0 | |
Record name | Bufrolin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFROLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.